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molecular formula C10H13Cl2NO2 B8311544 Ethyl 1-(3-chlorophenyl)-1-hydroxymethanecarboximidate hydrochloride

Ethyl 1-(3-chlorophenyl)-1-hydroxymethanecarboximidate hydrochloride

Cat. No. B8311544
M. Wt: 250.12 g/mol
InChI Key: IPCFXLKDECOUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04399296

Procedure details

By the procedure of Example 3, ethyl 1-(3-chlorophenyl)-1-hydroxymethanecarboximidate hydrochloride (9 g., 38 moles) in 250 ml. of tetrahydrofuran was converted to toluene recrystallized 5-(3-chlorophenyl)oxazolidine-2,4-dione (4.5 g., 56%, m.p. 142°-144° C.)
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([CH:9]([OH:15])[C:10](=[NH:14])[O:11]CC)[CH:6]=[CH:7][CH:8]=1.[O:16]1CCC[CH2:17]1>C1(C)C=CC=CC=1>[Cl:2][C:3]1[CH:4]=[C:5]([CH:9]2[O:15][C:17](=[O:16])[NH:11][C:10]2=[O:14])[CH:6]=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1)C(C(OCC)=N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recrystallized 5-(3-chlorophenyl)oxazolidine-2,4-dione (4.5 g., 56%, m.p. 142°-144° C.)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1)C1C(NC(O1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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